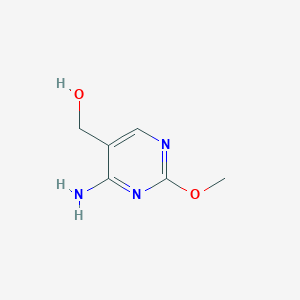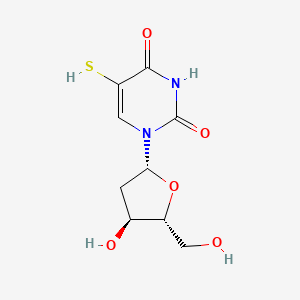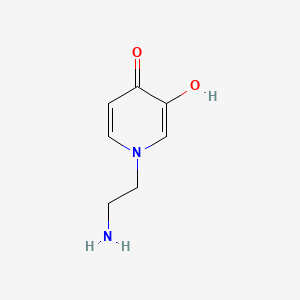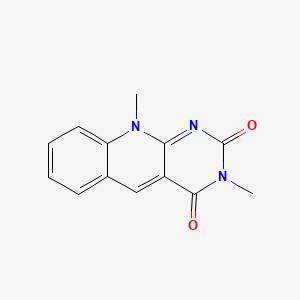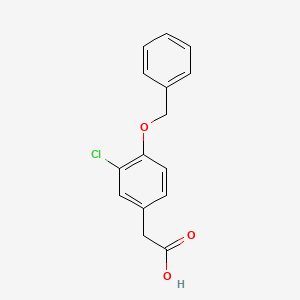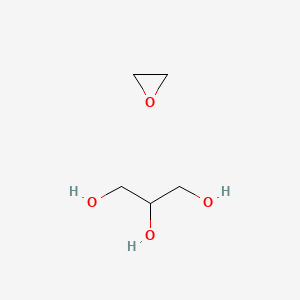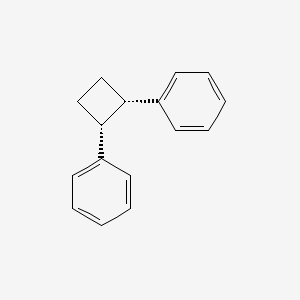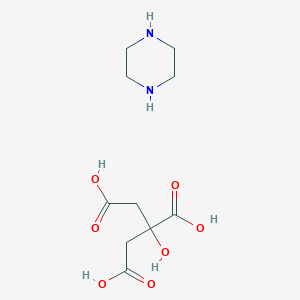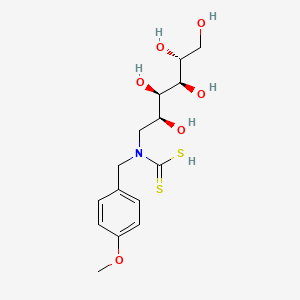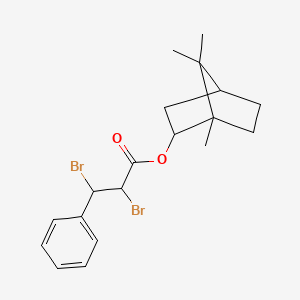![molecular formula C16H17NO4 B1211789 (1S,13S,15S)-5,7-dioxa-12-azapentacyclo[10.5.2.01,13.02,10.04,8]nonadeca-2,4(8),9,16-tetraene-15,18-diol](/img/structure/B1211789.png)
(1S,13S,15S)-5,7-dioxa-12-azapentacyclo[10.5.2.01,13.02,10.04,8]nonadeca-2,4(8),9,16-tetraene-15,18-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
11-Hydroxyvittatine is an alkaloid.
Aplicaciones Científicas De Investigación
Natural Compound Isolation
- The compound is related to naphthoquinones, a class of natural compounds. For instance, a study described a novel naphthoquinone, isolated from Stereospermum personatum, which forms a part of a bicyclic system adopting a boat conformation (Ravikumar et al., 2005).
Structural Studies and Conformational Analysis
- Investigations into the structure and conformation of similar compounds, such as 10-Methyl-9,11-annulated dibenzobarrelene, have been conducted, highlighting the significance of π–π stacking interactions and C—H...π interactions in molecular structure (Devassia et al., 2018).
- Another study focused on the structural reinforcement of large macrocyclic ligands, which can offer insights into the structural dynamics of complex organic molecules similar to the one (Wade et al., 1990).
Synthesis and Characterization
- Research into the synthesis and X-ray conformational studies of novel tetrazole-containing macrocycles has been conducted, which might relate to the synthesis approaches for the mentioned compound (Zubarev et al., 2001).
- The synthesis of macrocyclic multidentate compounds from dioxodioic acids also provides relevant insights, as the methodology could potentially be applied to similar complex molecules (Asay et al., 1977).
Applications in Coordination Chemistry
- Research on pyridine-based macrocycles containing N, O, and S, and their use as ion-selective electrodes, is relevant as it explores the applications of complex macrocycles in coordination chemistry, which might include compounds like the one (Casabó et al., 1991).
Potential in Photocyclization and Fragmentation Studies
- A study on the fragmentation-photocyclization approach towards homosecohexaprismane skeleton could provide insights into the photocyclization properties of complex organic molecules (Chou et al., 1996).
Research on Extraction Ability and Selectivity
- The extraction-ability and -selectivity of tetra-aza-crown ethers for transition metal cations have been studied, which might offer insight into the extraction properties of similar macrocyclic compounds (Çakır & Çiçek, 2004).
Intramolecular Reactions and Cycloaddition
- Studies on single diastereomers of polyhydroxylated 9-oxa-1-azabicyclo[4.2.1]nonanes from intramolecular 1,3-dipolar cycloaddition provide valuable information on the intramolecular reactions that could be relevant to the compound (Pádár et al., 2006).
Propiedades
Nombre del producto |
(1S,13S,15S)-5,7-dioxa-12-azapentacyclo[10.5.2.01,13.02,10.04,8]nonadeca-2,4(8),9,16-tetraene-15,18-diol |
|---|---|
Fórmula molecular |
C16H17NO4 |
Peso molecular |
287.31 g/mol |
Nombre IUPAC |
(1S,13S,15S)-5,7-dioxa-12-azapentacyclo[10.5.2.01,13.02,10.04,8]nonadeca-2,4(8),9,16-tetraene-15,18-diol |
InChI |
InChI=1S/C16H17NO4/c18-10-1-2-16-11-5-13-12(20-8-21-13)3-9(11)6-17(7-15(16)19)14(16)4-10/h1-3,5,10,14-15,18-19H,4,6-8H2/t10-,14+,15?,16+/m1/s1 |
Clave InChI |
KWAOMPWGIIXDPH-UJONCCOVSA-N |
SMILES isomérico |
C1[C@@H](C=C[C@]23[C@H]1N(CC2O)CC4=CC5=C(C=C34)OCO5)O |
SMILES canónico |
C1C(C=CC23C1N(CC2O)CC4=CC5=C(C=C34)OCO5)O |
Sinónimos |
11-hydroxyvittatine |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



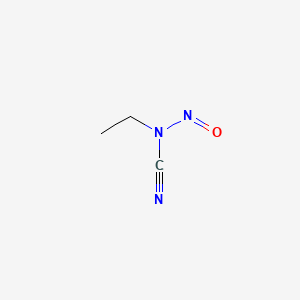
![3-(Acetyloxymethyl)-7-[[2-(2-amino-1,3-thiazol-4-yl)acetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B1211708.png)
